molecular formula C10H10N6O B11796428 (6-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine

(6-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine

Cat. No.: B11796428
M. Wt: 230.23 g/mol
InChI Key: JGRPSMOVGBMVIC-UHFFFAOYSA-N
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Description

The compound (6-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine is a heterocyclic organic molecule It features a triazolopyridine core, which is a fused ring system combining a triazole and a pyridine ring, with a methanamine group and a methyl-substituted oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the triazolopyridine core, followed by the introduction of the oxadiazole ring and the methanamine group. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and the use of green solvents, is crucial to achieve sustainable and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

(6-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine: can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs.

Scientific Research Applications

(6-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine: has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential therapeutic agent for various diseases, including neurological disorders and infections.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (6-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Biological Activity

The compound (6-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C10H10N6OC_{10}H_{10}N_6O, and it features a complex structure that includes oxadiazole and triazole rings. These structural components are known for their diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and triazole moieties. For instance, a related compound demonstrated significant inhibition of TGF-β type I receptor kinase (ALK5) with an IC50 value of 0.013 μM, indicating strong anticancer activity . The mechanism involves selective inhibition of pathways associated with tumor progression and fibrosis.

Antimicrobial Activity

The oxadiazole ring has been associated with antimicrobial properties. Compounds similar to this compound have shown efficacy against various bacterial strains. The presence of the triazole moiety enhances the compound's ability to penetrate microbial membranes, thereby increasing its effectiveness .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Inhibition of Kinases : The compound may inhibit various kinases involved in cell signaling pathways that regulate cell growth and apoptosis.
  • Modulation of Enzymatic Activity : The oxadiazole and triazole rings can interact with enzymes such as carbonic anhydrase isoforms, which are implicated in cancer therapy .

Case Studies

Several studies have evaluated the efficacy of similar compounds in preclinical models:

  • Study on ALK5 Inhibition :
    • A derivative exhibited potent ALK5 inhibition with high selectivity among kinases. This study emphasized the importance of structural modifications in enhancing bioactivity .
  • Antimicrobial Efficacy :
    • Research demonstrated that oxadiazole derivatives exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. The study concluded that modifications at specific positions on the oxadiazole ring could lead to improved potency .

Data Tables

Activity Type Compound IC50 Value Mechanism
AnticancerALK5 Inhibitor0.013 μMKinase Inhibition
AntimicrobialOxadiazole DerivativeVariesMembrane Penetration

Properties

Molecular Formula

C10H10N6O

Molecular Weight

230.23 g/mol

IUPAC Name

[6-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine

InChI

InChI=1S/C10H10N6O/c1-6-12-10(17-15-6)7-2-3-8-13-14-9(4-11)16(8)5-7/h2-3,5H,4,11H2,1H3

InChI Key

JGRPSMOVGBMVIC-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)C2=CN3C(=NN=C3CN)C=C2

Origin of Product

United States

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